3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate
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Description
The compound “3-(2,5-Dimethoxyphenyl)propionic acid” is a related compound . It has a molecular formula of C17H28O4Si and a molecular weight of 324.4873 .
Synthesis Analysis
There is a synthesis analysis of a related compound, "3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile" . The E isomer of this compound was synthesized, and the X-ray crystal structures of both the E and Z isomers of this compound were presented .Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile” was analyzed . The starting material for the Cadogan reaction, 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine, was prepared in a microwave-assisted Suzuki–Miyaura coupling of 2-chloro-3-nitropyridine with a 2,5-dimethoxyphenyl boronic acid in 91% yield .Chemical Reactions Analysis
The synthesis of the E isomer of “3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile” was reported . The E and Z isomers of “3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid” were also synthesized and separated .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(2,5-Dimethoxyphenyl)propionic acid” were reported . It has a molecular formula of C17H28O4Si and a molecular weight of 324.4873 .Safety and Hazards
Future Directions
Future research could focus on the synthesis and analysis of “3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate” and related compounds. The Cadogan reaction, which was used in the synthesis of a related compound , could potentially be applied to the synthesis of “this compound”. Further studies could also investigate the mechanism of action and potential applications of this compound.
Properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-22-12-6-7-16(23-2)14(9-12)15-8-11-4-5-13(25-26(3,20)21)10-17(11)24-18(15)19/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCQJFTYEZUMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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